![molecular formula C25H20N4O3 B1678849 RBC8](/img/structure/B1678849.png)
RBC8
描述
RBC8 is a complex organic compound that belongs to the class of dihydropyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups such as amino, methoxy, and naphthyl groups contributes to its unique chemical properties and reactivity.
科学研究应用
Cancer Research Applications
1.1 Mechanism of Action
RBC8 selectively inhibits the binding of Ral proteins to their effectors, which is crucial for downstream signaling involved in tumor growth and metastasis. The compound has demonstrated efficacy in inhibiting Ral-mediated processes such as cell spreading and anchorage-independent growth in human cancer cell lines. Notably, it has an IC50 value of approximately 2.2 μM for RalA and 2.3 μM for RalB, indicating its potency as a therapeutic agent against Ral-dependent cancers .
1.2 In Vivo Studies
In xenograft models using human lung cancer cells (H2122 and H358), this compound treatment resulted in significant tumor growth inhibition comparable to genetic depletion of Ral proteins . The pharmacokinetics of this compound showed favorable properties, with effective tissue penetration observed in tumor sites post-administration.
Study | Cell Line | IC50 (μM) | Tumor Growth Inhibition |
---|---|---|---|
H2122 | 2.2 (RalA) | Significant | |
H358 | 2.3 (RalB) | Significant |
Platelet Function Studies
2.1 Inhibition of Platelet Activation
This compound has been utilized to study the role of Ral GTPases in platelet activation. It was found to inhibit integrin activation and thrombus formation in a dose-dependent manner, highlighting its potential as a tool for understanding platelet biology . However, this compound also exhibited off-target effects, complicating the interpretation of data regarding specific Ral functions.
Parameter | Effect of this compound (10 μM) |
---|---|
Integrin Activation | Significant Inhibition |
Dense Granule Secretion | Significant Inhibition |
α-Granule Release | No Effect |
Drug Development Potential
This compound's selectivity for the GDP-bound form of Ral proteins makes it a valuable candidate for drug development aimed at targeting Ral-dependent pathways in cancers . The structure-activity relationship studies have led to the synthesis of various derivatives, enhancing its pharmacological profile.
Case Studies and Research Findings
4.1 Case Study: Tumor Growth Inhibition
In a study involving nude mice implanted with H2122 cells, this compound was administered intraperitoneally at doses of 50 mg/kg/day over 21 days. The results indicated that tumor growth was inhibited significantly, demonstrating the compound's potential as an anti-cancer agent .
4.2 Case Study: Platelet Function Analysis
Research using RalAB-null mouse platelets demonstrated that this compound effectively reduced platelet aggregation and secretion responses . This study underscored the necessity for careful interpretation when using this compound as a molecular tool due to its off-target effects.
作用机制
Target of Action
RBC8, also known as 6-Amino-4-(2,5-dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, is a novel small molecule inhibitor of Ral GTPase . Ral GTPase is a protein that plays a crucial role in intracellular signaling and trafficking.
Mode of Action
This compound interacts with Ral GTPase, preventing its binding to the Ral-binding protein . This inhibition disrupts the normal function of Ral GTPase, leading to changes in cellular processes.
Result of Action
This compound has been shown to inhibit the growth of H2122 human lung cancer cells . In a study, nude mice were inoculated subcutaneously with H2122 cells and treated with this compound. The treatment resulted in a similar extent of tumor growth inhibition as dual knockdown of RalA and RalB .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of RBC8 typically involves multi-step organic reactions. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with naphthalene-2-carbaldehyde in the presence of hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with malononitrile under basic conditions to yield the desired dihydropyrano[2,3-c]pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
RBC8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
相似化合物的比较
Similar Compounds
- 4-(2,5-Dimethoxyphenyl)-3-(naphthalen-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2,5-dimethoxyphenyl)-3-(phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
RBC8 is unique due to the presence of both naphthyl and dimethoxyphenyl groups, which contribute to its distinct chemical properties and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
生物活性
RBC8 is a small molecule inhibitor specifically targeting the Ral GTPases, RalA and RalB. It has garnered attention in the field of cancer research due to its potential to inhibit tumor growth and various cellular processes associated with platelets. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
This compound functions as a non-competitive inhibitor that binds to an allosteric site on GDP-bound forms of Ral proteins, effectively locking them in an inactive state. This prevents their interaction with downstream effector proteins such as Ral binding protein 1 (RalBP1). The selectivity of this compound for the GDP-bound form of Ral proteins has been confirmed through various biochemical assays .
Key Findings:
- IC50 Values : this compound exhibits IC50 values of approximately 2.2 μM for RalA and 2.3 μM for RalB, indicating effective inhibition at low concentrations .
- Inhibition of Platelet Function : Functional studies have shown that this compound significantly inhibits platelet aggregation, secretion, integrin activation, and thrombus formation in human platelets .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Activity | Effect | Concentration (μM) |
---|---|---|
Platelet Aggregation | Inhibited | 10 |
Dense Granule Secretion | Inhibited | 10 |
Integrin Activation | Dose-dependent inhibition | 10 |
P-selectin Exposure | Inhibited in RalAB-null mouse platelets | 10 |
α-granule Release | Unaltered | - |
Case Study 1: Inhibition in Cancer Models
In xenograft models using human lung cancer cells, this compound showed significant inhibition of tumor growth. The pharmacokinetics indicated favorable properties for drug candidates, with effective tissue penetration observed shortly after administration .
Case Study 2: Platelet Function Assessment
A study involving RalAB-null mouse platelets treated with this compound demonstrated that while platelet factor 4 release and Ca²⁺ signaling were unaffected, this compound still inhibited integrin activation and dense granule secretion. This suggests that this compound may have off-target effects at concentrations similar to those required for Ral inhibition .
Summary of Research Findings
- Selectivity : this compound selectively inhibits the GDP-bound forms of RalA and RalB without affecting other GTPases like Ras and Rho .
- Off-target Effects : While effective as a Ral inhibitor, caution should be exercised in interpreting data due to potential off-target effects observed at similar concentrations .
- Therapeutic Potential : The ability of this compound to inhibit key processes in both cancer cells and platelets positions it as a promising candidate for further investigation in therapeutic applications.
属性
IUPAC Name |
6-amino-4-(2,5-dimethoxyphenyl)-3-naphthalen-2-yl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O3/c1-30-17-9-10-20(31-2)18(12-17)21-19(13-26)24(27)32-25-22(21)23(28-29-25)16-8-7-14-5-3-4-6-15(14)11-16/h3-12,21H,27H2,1-2H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQBVUFKIKYLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=NNC(=C23)C4=CC5=CC=CC=C5C=C4)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。